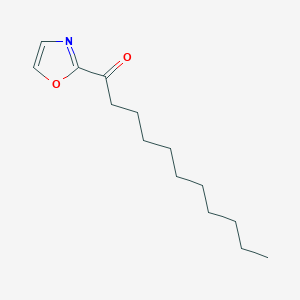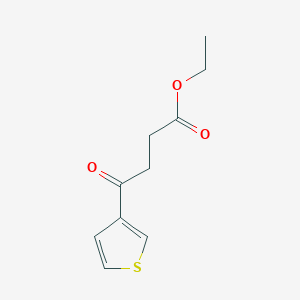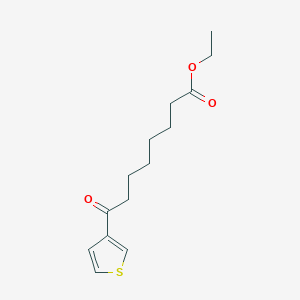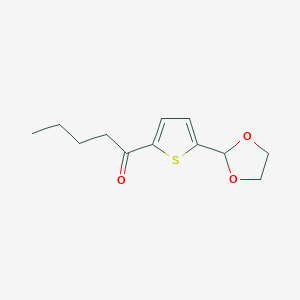
2-Undecanoyloxazole
Descripción general
Descripción
Synthesis Analysis
Oxazole derivatives, such as 2-Undecanoyloxazole, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .Molecular Structure Analysis
The molecular structure of 2-Undecanoyloxazole consists of 14 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 237.338 Da, and the mono-isotopic mass is 237.172882 Da .Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-Undecanoyloxazole: is a compound that has garnered interest in pharmaceutical research due to its oxazole ring, a common feature in many biologically active molecules. Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial , antifungal , antiviral , anticancer , and anti-inflammatory activities . The versatility of 2-Undecanoyloxazole could be harnessed to develop new medications with these therapeutic effects.
Organic Synthesis
In organic synthesis, 2-Undecanoyloxazole can serve as an intermediate for the construction of more complex molecules. Its oxazole ring is a key structural motif in many drugs and bioactive molecules, making it a valuable scaffold for synthetic chemists . The compound’s potential for creating diverse substitution patterns makes it a significant player in the synthesis of new chemical entities.
Industrial Applications
The industrial sector may utilize 2-Undecanoyloxazole for the synthesis of materials that require specific chemical properties imparted by the oxazole ring. This includes the production of specialty chemicals where the oxazole moiety may confer desired characteristics such as stability under certain conditions or specific reactivity profiles .
Drug Discovery
2-Undecanoyloxazole: could play a role in the multi-target drug discovery process, particularly for complex diseases. Its structure could be modified to enhance brain penetration or target multiple pathways, which is increasingly important in the development of treatments for neurodegenerative diseases and cancers .
Biological Activity Studies
The biological activities associated with oxazole derivatives make 2-Undecanoyloxazole a compound of interest for studying various biological processes and potential therapeutic applications. Its role in modulating biological pathways can be explored to understand the mechanism of action of oxazole-containing drugs .
Environmental Applications
While not directly linked to 2-Undecanoyloxazole , oxazole derivatives’ diverse biological activities suggest potential environmental applications. For instance, their antimicrobial properties could be beneficial in water treatment processes, contributing to the degradation of pollutants and maintenance of environmental health .
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Undecanoyloxazole are not available in the search results, oxazole derivatives in general have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being explored for their diverse biological potential and are valuable for medical applications .
Mecanismo De Acción
Target of Action
Oxazole derivatives, a class to which 2-undecanoyloxazole belongs, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives interact with various biological targets, including enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, impacting various processes in fungi and bacteria . For instance, some oxazole derivatives can prevent fungal spores from germinating or penetrating the plant . Others can enter the plant and stop fungal infection after it has occurred .
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
Understanding the pharmacokinetic and pharmacodynamic principles of antimicrobial therapy can provide better-informed dosing regimens .
Result of Action
Oxazole derivatives have been associated with a range of biological activities, suggesting that they can have various molecular and cellular effects .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Undecanoyloxazole. Factors such as pH, temperature, and the presence of other substances can affect the activity of the compound . Additionally, the emergence and spread of antibiotic resistance in environmental reservoirs (i.e., soil, water, wildlife) can impact the efficacy of all antibiotics, including 2-Undecanoyloxazole .
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)undecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-3-4-5-6-7-8-9-10-13(16)14-15-11-12-17-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRINHMDCFEPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642040 | |
| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecanoyloxazole | |
CAS RN |
898758-45-7 | |
| Record name | 1-(2-Oxazolyl)-1-undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)undecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















